N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide, commonly known as FABP4 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FABP4 is a protein that plays a crucial role in lipid metabolism and inflammation, making it an attractive target for drug development.
Mechanism of Action
FABP4 inhibitor works by binding to the FABP4 protein, thereby blocking its activity. FABP4 plays a crucial role in transporting fatty acids to various organs, including the liver, muscles, and adipose tissue. Inhibition of FABP4 prevents the uptake of fatty acids by these organs, leading to a reduction in lipid accumulation and inflammation.
Biochemical and Physiological Effects
Studies have shown that FABP4 inhibitor can improve glucose tolerance, reduce insulin resistance, and prevent the development of obesity and diabetes. Additionally, FABP4 inhibitor has been shown to reduce inflammation and prevent the development of atherosclerosis, making it a promising therapeutic agent for cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of FABP4 inhibitor is its specificity towards the FABP4 protein, making it a highly targeted therapeutic agent. However, the synthesis of FABP4 inhibitor is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor.
Future Directions
Future research on FABP4 inhibitor should focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor. The development of more efficient and cost-effective synthesis methods for FABP4 inhibitor could also lead to its widespread use in clinical settings. Finally, the development of FABP4 inhibitors with improved pharmacokinetic properties could further enhance their therapeutic potential.
Synthesis Methods
The synthesis of FABP4 inhibitor involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methylbenzoic acid and thionyl chloride, followed by the addition of N-(3-aminophenyl)-3-(2-furyl)acrylamide. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, leading to the formation of FABP4 inhibitor.
Scientific Research Applications
FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Studies have shown that inhibition of FABP4 can improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis.
properties
IUPAC Name |
N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-7-9-16(10-8-15)21(25)23-18-5-2-4-17(14-18)22-20(24)12-11-19-6-3-13-26-19/h2-14H,1H3,(H,22,24)(H,23,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJAZUROGOTSZ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.